molecular formula C13H16N2S B3084386 4,4-Dimethyl-1-(4-methylphenyl)-1,4-dihydropyrimidine-2-thiol CAS No. 1142212-52-9

4,4-Dimethyl-1-(4-methylphenyl)-1,4-dihydropyrimidine-2-thiol

Cat. No.: B3084386
CAS No.: 1142212-52-9
M. Wt: 232.35 g/mol
InChI Key: BWCPFEKTOZGNFA-UHFFFAOYSA-N
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Description

4,4-Dimethyl-1-(4-methylphenyl)-1,4-dihydropyrimidine-2-thiol is a useful research compound. Its molecular formula is C13H16N2S and its molecular weight is 232.35 g/mol. The purity is usually 95%.
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Scientific Research Applications

Health Benefits of Phytosterols

Research has indicated that 4,4-dimethyl phytosterols, which share a structural resemblance with 4,4-Dimethyl-1-(4-methylphenyl)-1,4-dihydropyrimidine-2-thiol, exhibit numerous beneficial effects on disease prevention. These compounds are particularly involved in the endogenous cannabinoid system (ECS), highlighting their potential in treating various diseases. Future research is encouraged to further explore their relationship with the ECS and to elucidate their mechanisms of action towards clinical trials (Zhang et al., 2019).

Sulphhydryl Crosslinking in Apoptosis

Sulphhydryl groups, which are a key feature of this compound, play a significant role in the process of apoptosis. The staining techniques using fluorescent thiol reagents have demonstrated that sulphhydryl crosslinking occurs in colloid bodies and sunburn cells and also participates in amyloid formation. This suggests the importance of sulphhydryl chemistry in understanding the mechanisms of cutaneous apoptotic bodies (Danno & Horio, 1982).

Synthesis and Applications of 1,4-Dihydropyridines

1,4-Dihydropyridines, structurally related to the queried compound, are significant in synthetic organic chemistry due to their presence in biological applications. The Hantzsch Condensation reaction is primarily used for their synthesis, and these compounds are noted for their anticancer, antioxidant, and antimicrobial properties among others. This highlights the chemical versatility and potential therapeutic applications of structures akin to this compound (Sohal, 2021).

Thiolated Polymeric Hydrogels for Tissue Engineering

The synthesis and application of thiolated polymers, related to the thiol functionality present in the compound of interest, have been explored for tissue engineering applications. These materials have shown biocompatibility and support for cell proliferation and differentiation, indicating the potential for creating scaffolds that mimic cellular environments for tissue regeneration (Gajendiran et al., 2018).

Disulphide-Thiol Chemistry in Macromolecular Design

Disulphide and thiol chemistry, pivotal in the functionality of this compound, is extensively utilized in creating contemporary macromolecular designs for specialized drug delivery systems. This review illustrates the versatility of thiol-based chemistries in the synthesis and functionalization of polymers for therapeutic and drug delivery applications, showcasing the broad applicability of such compounds in pharmaceutical sciences (Kgesa et al., 2015).

Properties

IUPAC Name

6,6-dimethyl-3-(4-methylphenyl)-1H-pyrimidine-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2S/c1-10-4-6-11(7-5-10)15-9-8-13(2,3)14-12(15)16/h4-9H,1-3H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWCPFEKTOZGNFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=CC(NC2=S)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4-Dimethyl-1-(4-methylphenyl)-1,4-dihydropyrimidine-2-thiol
Reactant of Route 2
4,4-Dimethyl-1-(4-methylphenyl)-1,4-dihydropyrimidine-2-thiol
Reactant of Route 3
4,4-Dimethyl-1-(4-methylphenyl)-1,4-dihydropyrimidine-2-thiol
Reactant of Route 4
4,4-Dimethyl-1-(4-methylphenyl)-1,4-dihydropyrimidine-2-thiol
Reactant of Route 5
4,4-Dimethyl-1-(4-methylphenyl)-1,4-dihydropyrimidine-2-thiol
Reactant of Route 6
4,4-Dimethyl-1-(4-methylphenyl)-1,4-dihydropyrimidine-2-thiol

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